[2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a pyrazole ring substituted with an ethyl group and a methyl group, along with a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable diethylaminoethylating agent under controlled conditions. One common method involves the use of diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms of the compound.
Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate electrophiles under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Diethylaminoethyl chloride, sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring or the diethylaminoethyl side chain.
Scientific Research Applications
Chemistry
In chemistry, [2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays and drug discovery .
Medicine
Its structure can be modified to enhance its activity and selectivity towards specific biological targets .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of [2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and hydrophobic interactions with the target site. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: A simpler analog without the diethylaminoethyl group.
2-(1-methylpyrazol-4-yl)ethanamine: A related compound with a different substitution pattern on the pyrazole ring.
N-(2-(diethylamino)ethyl)-1H-pyrazole-4-carboxamide: A compound with a carboxamide group instead of a methyl group on the pyrazole ring.
Uniqueness
The uniqueness of [2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine lies in its combination of the diethylaminoethyl side chain and the substituted pyrazole ring
Properties
Molecular Formula |
C13H26N4 |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H26N4/c1-5-16(6-2)9-8-14-10-13-11-17(7-3)15-12(13)4/h11,14H,5-10H2,1-4H3 |
InChI Key |
DYONJOAYVSFRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCN(CC)CC |
Origin of Product |
United States |
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